molecular formula C10H16Li+ B11726513 Lithium(1+) pentamethylcyclopenta-2,4-dien-1-yl

Lithium(1+) pentamethylcyclopenta-2,4-dien-1-yl

Cat. No.: B11726513
M. Wt: 143.2 g/mol
InChI Key: JHGIHSGCHQIXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium pentamethylcyclopentadienide typically involves the reaction of pentamethylcyclopentadiene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air .

Industrial Production Methods

Industrial production of lithium pentamethylcyclopentadienide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is usually produced in specialized facilities equipped to handle highly reactive organolithium reagents .

Chemical Reactions Analysis

Types of Reactions

Lithium pentamethylcyclopentadienide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with lithium pentamethylcyclopentadienide include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in non-protic solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere .

Major Products

The major products formed from reactions involving lithium pentamethylcyclopentadienide depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the pentamethylcyclopentadienyl group has replaced another group in the molecule .

Scientific Research Applications

Lithium pentamethylcyclopentadienide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of lithium pentamethylcyclopentadienide involves its ability to act as a nucleophile, donating electrons to electrophilic centers in other molecules. This reactivity allows it to participate in various chemical reactions, forming new bonds and creating complex structures. The molecular targets and pathways involved depend on the specific reaction and the other reagents present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium pentamethylcyclopentadienide is unique due to its high reactivity and the presence of five methyl groups on the cyclopentadienyl ring, which increases its steric bulk and influences its reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C10H16Li+

Molecular Weight

143.2 g/mol

IUPAC Name

lithium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene

InChI

InChI=1S/C10H16.Li/c1-6-7(2)9(4)10(5)8(6)3;/h6H,1-5H3;/q;+1

InChI Key

JHGIHSGCHQIXEX-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1C(=C(C(=C1C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.